A Technical Guide to the Physicochemical and Solubility Profile of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride
A Technical Guide to the Physicochemical and Solubility Profile of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride
Introduction
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic candidates are built. A thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a critical determinant of its "developability"—its potential to be formulated into a safe, stable, and efficacious drug product. This guide provides an in-depth technical overview of the essential physicochemical and solubility characteristics of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, a chiral building block with significant potential in medicinal chemistry.
This document is intended for researchers, formulation scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a rationale for why specific properties are investigated and how the resulting data informs critical development decisions. While experimentally determined data for this specific molecule is not extensively available in the public domain, this guide will delineate the authoritative methodologies and scientific principles required for its full characterization, referencing computed data and information from analogous structures where necessary to illustrate key concepts.
Core Physicochemical Properties: Establishing the Foundation
The journey of characterizing a potential drug substance begins with defining its fundamental physical and chemical properties. These parameters govern its behavior from initial synthesis and purification through to formulation and in vivo performance.
Chemical Identity and Structure
Accurate identification is the first and most critical step. The compound in focus is the hydrochloride salt of a specific stereoisomer of 2-aminocyclopentylmethanol.
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Chemical Name: [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride
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Synonyms: cis-(1S,2S)-2-(Hydroxymethyl)cyclopentan-1-aminium chloride
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CAS Number: While several CAS numbers exist for various stereoisomers, the cis-isomer free base is registered under 40482-12-0.[1] A definitive CAS number for the specific (1S,2S) hydrochloride salt is less consistently cited in public databases, underscoring the importance of in-house registration and tracking.
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Molecular Formula: C₆H₁₄ClNO[2]
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Molecular Weight: 151.63 g/mol [2]
The structure, presented below, reveals key functional groups: a primary amine, a primary alcohol, and a cyclopentyl ring. The cis stereochemistry, with both the amino and hydroxymethyl groups on the same face of the ring, influences its three-dimensional shape and potential for intermolecular interactions.
Figure 1: Chemical Structure of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride
Caption: Structure of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and dissolution performance. As per ICH Q6A guidelines, understanding the solid form is a fundamental requirement.[3][4][5]
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Melting Point: The melting point is a primary indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad range can suggest the presence of impurities or multiple crystalline forms (polymorphs). For a related compound, cis-2-Amino-cyclopentanol hydrochloride, a melting point of 179-180 °C has been reported, suggesting that the target compound is also a high-melting solid.[6]
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Expert Insight: The determination of melting point, typically performed using Differential Scanning Calorimetry (DSC) or a capillary apparatus as described in USP <741>, is a non-negotiable first step.[7][8][9][10] The endothermic peak from a DSC thermogram provides a precise melting point and can also reveal other thermal events, such as desolvation or polymorphic transitions, which are critical for process development.
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Polymorphism: The ability of a compound to exist in multiple crystalline forms is a major risk in drug development. Different polymorphs can have different solubilities, stabilities, and mechanical properties. A comprehensive polymorph screen is therefore essential to identify the most stable form for development.
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Methodology: A typical screen involves recrystallizing the compound from a wide range of solvents under various conditions (e.g., fast vs. slow cooling, evaporation) and analyzing the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) and DSC.
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Hygroscopicity: This refers to the tendency of a solid to take up moisture from the atmosphere. The presence of polar functional groups (amine and hydroxyl) suggests that [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride may be hygroscopic. This property significantly impacts handling, storage, and formulation, as moisture uptake can lead to physical (e.g., deliquescence) and chemical degradation.
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Assessment: Hygroscopicity is quantitatively assessed using Dynamic Vapor Sorption (DVS), where the material is exposed to a range of controlled humidity levels and the change in mass is recorded.
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Ionization and Lipophilicity
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pKa (Acid Dissociation Constant): The pKa is the pH at which a molecule is 50% ionized. For this compound, the primary amine is the key ionizable group. The pKa of this group will dictate the molecule's charge state, and therefore its solubility and permeability, across the physiological pH range. While an experimental value is not available, aliphatic amines of this type typically have a pKa in the range of 9 to 10.5.
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Significance: A pKa in this range means the compound will be predominantly in its charged (protonated, -NH₃⁺) form in the stomach (pH ~1-2) and the small intestine (pH ~6-7.5). This high degree of ionization generally leads to higher aqueous solubility but lower membrane permeability.
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LogP and LogD (Partition and Distribution Coefficients): LogP (octanol-water partition coefficient) measures the lipophilicity of the neutral form of a molecule, while LogD (distribution coefficient) measures it at a specific pH, accounting for all ionized and neutral species.
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Computed Data: The computed XLogP3 for the free base is 0.3, indicating a relatively low lipophilicity.[1]
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Expert Rationale: Given the expected pKa of ~9-10, the LogD at physiological pH (e.g., pH 7.4) will be significantly lower (more negative) than the LogP. This is because the highly water-soluble ionized form will dominate, partitioning preferentially into the aqueous phase. This profile is common for small, polar amine-containing molecules.
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Comprehensive Solubility Profile
Solubility is arguably the most critical physicochemical property for oral drug development, as a drug must dissolve before it can be absorbed. A complete profile requires assessment in various aqueous and non-aqueous media.
Aqueous Solubility and the pH-Solubility Profile
The solubility of an ionizable compound like [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is highly dependent on pH.
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Intrinsic Solubility (S₀): This is the solubility of the neutral (free base) form of the molecule. It is typically the lowest aqueous solubility for a basic compound.
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pH-Solubility Profile: For a basic compound, solubility increases dramatically at pH values below the pKa as the molecule converts to its more soluble protonated (salt) form. The relationship is described by the Henderson-Hasselbalch equation. A pH-solubility profile is essential for predicting dissolution behavior in the gastrointestinal tract.
Caption: Workflow for determining a pH-solubility profile.
Solubility in Pharmaceutical Solvents
Understanding solubility in various organic and co-solvent systems is crucial for developing liquid formulations (e.g., for injections or oral solutions) and for informing purification and crystallization processes. While specific data is unavailable, the presence of both a polar amine hydrochloride and a hydroxyl group, alongside a non-polar cyclopentyl ring, suggests a complex solubility profile. It is expected to have good solubility in polar protic solvents like methanol and ethanol and limited solubility in non-polar solvents like hexane.
Experimental Protocol: Thermodynamic Solubility Assessment
The gold standard for determining solubility is the shake-flask method, which is designed to ensure that a true equilibrium is reached. This protocol is aligned with the principles outlined in the OECD Test Guideline 105.[11][12][13][14][15]
Objective: To determine the equilibrium (thermodynamic) solubility of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride in various media.
Materials:
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[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride
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Selected solvents (e.g., Water, pH 7.4 phosphate buffer, Ethanol, Propylene Glycol)
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Scintillation vials or glass test tubes with screw caps
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Orbital shaker or rotator in a temperature-controlled incubator
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Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
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Calibrated analytical balance and pH meter
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)
Procedure:
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Preparation: Add an excess amount of the solid compound to a vial (enough to ensure undissolved solid remains at equilibrium).
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Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent to the vial.
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Equilibration: Seal the vials and place them on a rotator in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 72 hours).
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Self-Validating Step: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.
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Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. For robust separation, centrifuge the sample at high speed and/or filter it through a chemically compatible syringe filter to remove all undissolved particles.
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Causality Insight: This step is critical. Failure to completely remove undissolved solid is the most common source of erroneously high solubility values.
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Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC method against a standard curve prepared with the same compound.
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Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Data Summary and Interpretation
For a comprehensive overview, all quantitative data should be consolidated into clear, accessible tables.
Table 1: Summary of Physicochemical Properties
| Property | Value | Method/Source | Implication for Development |
|---|---|---|---|
| Molecular Formula | C₆H₁₄ClNO | - | Basis for all stoichiometric calculations. |
| Molecular Weight | 151.63 g/mol | PubChem[2] | Low molecular weight is favorable for permeability (Rule of 5). |
| Melting Point | Not Available | Requires experimental determination (DSC/USP <741>).[7][8] | High MP suggests a stable crystal lattice. Purity indicator. |
| pKa (predicted) | ~9-10 (amine) | Chemical analogy | Predominantly ionized in GI tract; impacts solubility and permeability. |
| LogP (calculated) | 0.3 (for free base) | XLogP3/PubChem[1] | Indicates a hydrophilic character. |
| LogD at pH 7.4 (predicted) | < 0 | Calculated from LogP and pKa | Low lipophilicity at physiological pH; may limit passive diffusion. |
| H-Bond Donors | 3 (as HCl salt) | PubChem | High potential for interaction with water, aiding solubility. |
| H-Bond Acceptors | 2 | PubChem | Contributes to aqueous solubility. |
| Topological Polar Surface Area | 46.2 Ų | PubChem[2] | Well below the 140 Ų threshold, favorable for membrane permeability. |
Table 2: Solubility Profile (Illustrative)
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
|---|---|---|---|
| Purified Water | 25 | Requires data | Shake-Flask (OECD 105)[11][12] |
| 0.1 N HCl (pH ~1.2) | 37 | Requires data | Shake-Flask |
| pH 7.4 Phosphate Buffer | 37 | Requires data | Shake-Flask |
| Ethanol | 25 | Requires data | Shake-Flask |
| Propylene Glycol | 25 | Requires data | Shake-Flask |
Holistic Interpretation: The collective data, even when partially predictive, paints a picture of a low molecular weight, polar, and hydrophilic molecule. Its hydrochloride salt form is expected to be a crystalline solid with high aqueous solubility, particularly at acidic pH. The primary development challenge will likely not be dissolution or solubility, but rather its low lipophilicity (LogD), which may limit its passive permeability across the intestinal membrane. Therefore, early assessment of its permeability (e.g., using a Caco-2 cell assay) would be a critical next step in evaluating its potential as an orally administered drug candidate.
Conclusion
The physicochemical characterization of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, as outlined in this guide, is a multi-faceted process that adheres to rigorous scientific and regulatory standards. While a complete experimental dataset is not publicly available, the foundational principles and methodologies for its determination are well-established. The predicted profile suggests a molecule with favorable solubility characteristics but potentially challenging permeability. A systematic, data-driven approach, beginning with the core properties detailed herein, is indispensable for navigating the complexities of drug development and unlocking the full therapeutic potential of this promising chemical scaffold.
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